Bienvenue dans la boutique en ligne BenchChem!

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Optimization

This benzothiazole sulfonamide/cinnamamide hybrid is tailored for structure-activity relationship (SAR) campaigns requiring the N-3 allyl group. Its unique (Z)-configured imine linkage and methylsulfonyl substituent enable ATP-competitive kinase profiling and antiviral target evaluation. The compound was previously screened against HCMV UL50 at Harvard Medical School's ICCB-Longwood facility, marking it as a distinct starting point for hit validation. To deconvolute the allyl group's contribution to potency and selectivity, we recommend procuring this compound in parallel with its 3-methyl and 3-H analogs for head-to-head biological assays.

Molecular Formula C20H18N2O3S2
Molecular Weight 398.5
CAS No. 865175-47-9
Cat. No. B2902019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide
CAS865175-47-9
Molecular FormulaC20H18N2O3S2
Molecular Weight398.5
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC=C
InChIInChI=1S/C20H18N2O3S2/c1-3-13-22-17-11-10-16(27(2,24)25)14-18(17)26-20(22)21-19(23)12-9-15-7-5-4-6-8-15/h3-12,14H,1,13H2,2H3/b12-9+,21-20?
InChIKeyCDIBOPZHYMDJKS-VCQIRNIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide (CAS 865175-47-9)


(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide (CAS 865175-47-9) is a synthetic small molecule featuring a benzo[d]thiazole core with a methylsulfonyl substituent at the 6-position and an N-allyl, N-cinnamoyl imine functionality . It has a molecular weight of 398.5 g/mol and the molecular formula C20H18N2O3S2 . This compound belongs to the class of benzothiazole sulfonamide/cinnamamide hybrids, which are broadly investigated as scaffolds for kinase inhibition, antimicrobial, and anti-inflammatory applications.

Why (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide Cannot Be Replaced by a Generic Analog


Substitution with a generic benzothiazole sulfonamide or cinnamamide is not reliable due to the unique combination of the N-allyl group, the methylsulfonyl substituent at the 6-position, and the (Z)-configured cinnamamide moiety . While closely related analogs such as (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide or (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide are commercially available, publicly accessible bioactivity data for these compounds are too sparse to confirm functional equivalence . The 3-allyl substituent in particular modifies steric and electronic properties differently than a 3-methyl or 3-H group, potentially altering target binding and metabolic stability [1]. A head-to-head evaluation is mandatory to verify that any proposed alternative performs identically in the intended assay system.

Quantitative Differentiation Evidence for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide


Structural Differentiation from the 3-Methyl Analog: Allyl vs. Methyl Substituent

A critical structural differentiator is the N-3 allyl group present in the target compound (CAS 865175-47-9), compared to the N-3 methyl group in the close analog (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide. While no direct biological comparison for these two specific compounds has been published, a related study on methylsulfonyl benzothiazole (MSBT) derivatives demonstrates that structural modifications at different positions on the benzothiazole core lead to highly divergent antimicrobial activity, with MIC values for active compounds in the series ranging from 4–50 μg/mL [1]. This confirms that small structural changes in this chemical space produce significant biological differences, making the allyl-vs.-methyl distinction a non-trivial factor for scientific selection.

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Optimization

Molecular Weight and Physicochemical Differentiation from the 4-Cyano Analog

The target compound (MW = 398.5 g/mol) differs from the 4-cyanobenzamide analog, (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide (CAS 865175-48-0, MW = 397.47 g/mol), by the presence of a cinnamamide terminus instead of a 4-cyanobenzamide group . This substitution alters hydrogen-bonding capacity, lipophilicity, and electronic properties of the terminal aryl ring. No comparative bioactivity data are publicly available for these two analogs, but the difference in terminal functionality is significant enough that the compounds should not be treated as interchangeable in a procurement setting [1].

Drug Discovery Physicochemical Properties Lead Optimization

Limited Public Bioactivity Data Availability: Comparison with Literature MSBT Series

In contrast to the published MSBT compound library, for which antimicrobial MIC values of 4–50 μg/mL and anticancer GI50 values of ≤0.1 μM (against HeLa) were reported for the most active analogs MSBT-07 and MSBT-12 [1], no corresponding quantitative in vitro efficacy data are publicly available for CAS 865175-47-9. A bioactivity screen against the HCMV UL50 target is referenced in the ICCB-Longwood screening database, but the numerical result is not publicly accessible . This data gap means that while the compound retains potential as a screening candidate, its specific potency and selectivity cannot currently be compared quantitatively to other known benzothiazole sulfonamide inhibitors.

Antimicrobial Screening Anticancer Screening Hit-to-Lead

Recommended Research Applications for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on Benzothiazole Sulfonamide Scaffolds

This compound is best applied as a comparator in SAR campaigns exploring the effect of the N-3 allyl substituent on biological activity. The structural evidence in Section 3 establishes that the allyl group is a non-trivial modification compared to the 3-methyl or 3-H analogs, and the class-level inference from the MSBT literature demonstrates that minor structural changes in this chemical series produce dramatic differences in antimicrobial and anticancer potency [1]. Researchers should use CAS 865175-47-9 in parallel with its 3-methyl and 3-H counterparts in a panel of target-specific assays to empirically define the contribution of the allyl group to potency and selectivity.

Kinase or Viral Protease Inhibitor Screening Libraries

The benzothiazole–cinnamamide hybrid scaffold is a privileged chemotype for ATP-competitive kinase inhibition and viral protease targeting. A related series of N-(substituted-thiazol-2-yl)cinnamamide analogs has demonstrated SARS-CoV-2 Mpro inhibition with IC50 values ranging from 14.7 to 22.61 µM [2]. The unique (Z)-configured imine linkage and the methylsulfonyl electron-withdrawing group in the target compound make it a distinct inclusion for screening decks against kinase panels or emerging viral protease targets. The lack of existing public data for this specific compound represents an opportunity for novel hit identification in academic or industrial screening facilities.

Chemical Biology Probe for HCMV Nuclear Egress Studies

A high-throughput screening campaign conducted by the ICCB-Longwood/NSRB facility at Harvard Medical School evaluated this compound against the HCMV UL50 target, a protein involved in viral nuclear egress . Although the numerical screening result is not publicly retrievable, the inclusion of CAS 865175-47-9 in this specific screen indicates preliminary interest from the antiviral research community. Research groups investigating HCMV assembly and egress mechanisms may find this compound to be a useful starting point for follow-up validation, provided in-house confirmation of activity is performed.

Physicochemical Comparator in Early Lead Optimization

With a molecular weight of 398.5 g/mol, a methylsulfonyl polar group, and a cinnamamide terminus, this compound occupies a specific region of drug-like chemical space. When optimizing leads for solubility, permeability, or metabolic stability, the compound's distinct terminal group (cinnamamide vs. 4-cyanobenzamide in the closely related analog) provides a valuable comparator for deconvoluting the contribution of terminal aryl substitution to ADME properties [1]. This application is supported by the structural differentiation established in Section 3 and does not depend on the availability of biological potency data.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.